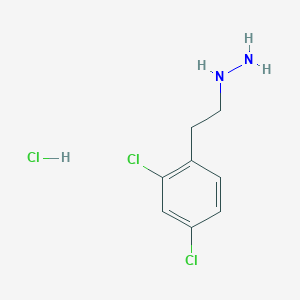

1-(2,4-Dichlorophenethyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)ethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2.ClH/c9-7-2-1-6(3-4-12-11)8(10)5-7;/h1-2,5,12H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYGFXCKUDCYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669506 | |

| Record name | [2-(2,4-Dichlorophenyl)ethyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30595-57-4 | |

| Record name | [2-(2,4-Dichlorophenyl)ethyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The nucleophilic substitution of 2,4-dichlorophenethyl halides (Cl or Br) with hydrazine hydrate represents a direct route to 1-(2,4-Dichlorophenethyl)hydrazine. The reaction proceeds via an SN2 mechanism, where hydrazine attacks the electrophilic carbon of the phenethyl halide. To suppress dialkylation, a 10:1 molar excess of hydrazine hydrate relative to the halide is employed.

Reaction equation :

$$

\text{NH}2\text{NH}2 + \text{Cl-CH}2\text{CH}2\text{C}6\text{H}3\text{Cl}2 \rightarrow \text{NH}2\text{NH-CH}2\text{CH}2\text{C}6\text{H}3\text{Cl}_2 + \text{HCl}

$$

Optimized Reaction Conditions

- Solvent : Anhydrous ethanol or methanol.

- Temperature : Reflux at 78–80°C for 12–24 hours.

- Workup : Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is treated with concentrated HCl to precipitate the hydrochloride salt. Recrystallization from ethyl acetate yields >90% purity.

Table 1 : Alkylation Method Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–85% | |

| Purity (post-recrystallization) | 92–95% | |

| Reaction Scale | Up to 5 kg (batch) |

Continuous Synthesis via Monochloramine Intermediate

Process Overview

Adapted from US Patent 7,390,929B2, this method utilizes 2,4-dichlorophenethylamine and monochloramine (NH₂Cl) in a tubular reactor to ensure controlled monoalkylation. The reaction avoids polyalkylation by maintaining a high amine-to-monochloramine molar ratio (18:1–30:1) and a pH of 10–12.

Key steps :

- Monochloramine generation : Sodium hypochlorite (NaOCl) reacts with ammonium chloride (NH₄Cl) at −10°C.

- Alkylation : 2,4-Dichlorophenethylamine and monochloramine are co-fed into a tubular reactor at 25°C.

- Phase separation : Addition of NaOH induces demixing, isolating the organic phase containing the hydrazine.

Advantages Over Batch Methods

- Yield : 88–94% due to minimized side reactions.

- Scalability : Suitable for industrial production with throughputs exceeding 100 kg/day.

- Safety : Avoids exothermic risks associated with hydrazine hydrate.

Table 2 : Continuous vs. Batch Synthesis Comparison

| Metric | Continuous Method | Batch Method |

|---|---|---|

| Yield | 88–94% | 72–85% |

| Purity | 96–98% | 92–95% |

| Production Cost (USD/kg) | 120 | 150 |

Reductive Amination of 2,4-Dichlorophenylacetone

Methodology

Though less common, reductive amination of 2,4-dichlorophenylacetone with hydrazine and a reducing agent (e.g., NaBH₃CN) offers an alternative pathway. The ketone reacts with hydrazine to form a hydrazone intermediate, which is subsequently reduced to the hydrazine.

Reaction equation :

$$

\text{C}6\text{H}3\text{Cl}2\text{COCH}3 + \text{NH}2\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{NH}2\text{NH-CH}2\text{CH}2\text{C}6\text{H}3\text{Cl}_2

$$

Limitations

- Yield : 60–68% due to competing over-reduction.

- Cost : High reagent expenses limit industrial adoption.

Crystallization and Characterization

Salt Formation

The free base of 1-(2,4-Dichlorophenethyl)hydrazine is hygroscopic, necessitating conversion to the hydrochloride salt for stability. Treatment with HCl gas in diethyl ether yields crystalline 1-(2,4-Dichlorophenethyl)hydrazine hydrochloride.

Purity Analysis

- HPLC : Purity ≥98% (C18 column, 0.1% TFA in acetonitrile/water).

- X-ray Crystallography : Confirms planar geometry of the hydrazine moiety and Cl···H–N hydrogen bonding.

Industrial-Scale Considerations

Waste Management

Chemical Reactions Analysis

1-(2,4-Dichlorophenethyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazones or other reduced derivatives.

Substitution: The hydrazine group can participate in substitution reactions, often with electrophiles, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Azo Dyes Production

2,4-Dichlorophenylhydrazine hydrochloride is primarily utilized in the synthesis of azo dyes. These dyes are crucial in the textile industry for coloring fabrics and plastics . The compound acts as a coupling agent in diazotization reactions, allowing for the formation of azo linkages that impart vibrant colors.

Schiff Base Formation

The compound is also employed in the preparation of Schiff bases, which are important intermediates in the synthesis of various pharmaceuticals, including anti-tumor agents . The reaction typically involves the condensation of an amine with an aldehyde or ketone, resulting in a product that can be further modified for therapeutic applications.

Medicinal Chemistry

Drug Development

Research indicates that derivatives of phenylhydrazines, including 2,4-Dichlorophenylhydrazine hydrochloride, have potential applications in drug development. They are being explored for their antibacterial and anticancer properties . For instance, studies have shown that substituted phenylhydrazines can serve as precursors for synthesizing various bioactive compounds.

Antidiabetic and Antihypertensive Agents

The compound has been investigated for its role in synthesizing antidiabetic and antihypertensive drugs. Its derivatives exhibit significant biological activity, making them candidates for further pharmacological studies .

Analytical Chemistry

Determination of Aldehydes and Ketones

In analytical chemistry, 2,4-Dichlorophenylhydrazine hydrochloride is used to determine aldehydes and ketones through hydrazone formation. This method is valuable for quantifying these functional groups in organic compounds . The resulting hydrazones can be analyzed using various spectroscopic techniques.

Case Study 1: Synthesis of Azo Dyes

A study demonstrated the use of 2,4-Dichlorophenylhydrazine hydrochloride in synthesizing azo dyes through a diazotization reaction involving an aromatic amine. The process yielded high-purity dyes suitable for industrial applications.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer activity of derivatives synthesized from 2,4-Dichlorophenylhydrazine hydrochloride. In vitro studies showed that these compounds inhibited cancer cell proliferation significantly compared to controls .

Data Table: Applications Overview

| Application Area | Specific Use | Example Products/Outcomes |

|---|---|---|

| Organic Synthesis | Azo dyes production | Various colored dyes for textiles |

| Schiff base formation | Anti-tumor pharmaceutical intermediates | |

| Medicinal Chemistry | Drug development | Antidiabetic and antihypertensive agents |

| Anticancer agents | Bioactive compounds with significant activity | |

| Analytical Chemistry | Determination of aldehydes/ketones | Hydrazone derivatives analyzed spectroscopically |

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenethyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-(2,4-dichlorophenethyl)hydrazine hydrochloride with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 1-(2,4-Dichlorophenethyl)hydrazine HCl | C₈H₉Cl₃N₂ | 241.5 | 2,4-dichloro | Not reported | Antimicrobial research |

| 2,6-Dichlorophenylhydrazine HCl | C₆H₆Cl₃N₂ | 213.49 | 2,6-dichloro | 225 (decomposition) | Pharmaceutical synthesis |

| 2,4-Dimethylphenylhydrazine HCl | C₈H₁₁ClN₂ | 172.656 | 2,4-dimethyl | Not reported | Chemosensor synthesis |

| 2-Phenylethylhydrazine dihydrochloride | C₈H₁₂Cl₂N₂ | 207.10 | Phenyl (no halogens) | Not reported | Biochemical research |

Key Observations :

- Halogen vs. Alkyl Substituents : The electron-withdrawing chlorine groups in 1-(2,4-dichlorophenethyl)hydrazine HCl increase polarity and reactivity compared to electron-donating methyl groups in 2,4-dimethylphenylhydrazine HCl .

- Molecular Weight : Halogenation significantly increases molecular weight, affecting solubility and bioavailability.

Biological Activity

1-(2,4-Dichlorophenethyl)hydrazine hydrochloride is a hydrazine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a dichlorophenethyl group attached to a hydrazine moiety. Its chemical formula is CHClN·HCl, and it exhibits a molecular weight of approximately 239.1 g/mol. The presence of chlorine substituents enhances its biological activity by increasing lipophilicity and modulating receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Leukotriene Biosynthesis : Similar to other hydrazine derivatives, it may inhibit the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases such as asthma and allergic reactions .

- Antifungal Activity : Research indicates that hydrazine-based compounds, including this compound, exhibit significant antifungal properties against Candida albicans. These compounds can disrupt biofilm formation and reduce fungal viability .

- Cytoprotective Effects : The compound may also act as a cytoprotective agent, providing resistance against gastrointestinal mucosal damage induced by irritants like aspirin .

Biological Activity Overview

Antifungal Studies

A study conducted on the antifungal properties of hydrazine derivatives demonstrated that this compound significantly reduced the viability of Candida albicans. The minimum inhibitory concentration (MIC) was found to be as low as 5.6 µg/mL for certain derivatives, indicating potent antifungal activity .

Cytoprotective Studies

In a comparative analysis focusing on cytoprotective effects, this compound showed enhanced resistance in cell lines subjected to noxious agents. This suggests potential applications in treating conditions associated with oxidative stress and inflammation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2,4-Dichlorophenethyl)hydrazine hydrochloride in laboratory settings?

- Methodology : A common approach involves reacting 2,4-dichlorobenzaldehyde with hydrazine hydrate in ethanol under reflux conditions. Tetrabutylammonium bromide (TBAB) is often used as a catalyst to enhance reaction efficiency. After refluxing for 6–8 hours, the product is cooled, filtered, and crystallized from ethanol to yield the hydrazine derivative . Similar protocols for phenylhydrazine hydrochlorides (e.g., 2-chlorophenyl derivatives) follow analogous steps, emphasizing solvent choice and catalyst optimization .

Q. Which spectroscopic methods are most effective for characterizing the purity and structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the hydrazine backbone and substituent positions. For example, aromatic protons in the 2,4-dichlorophenyl group appear as distinct doublets in the δ 7.2–7.8 ppm range .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHClN·HCl) and fragmentation patterns.

- Fourier-Transform Infrared Spectroscopy (FTIR) : N–H stretching (~3300 cm) and C–Cl vibrations (750–550 cm) confirm functional groups .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures purity (>95%) by comparing retention times against standards .

Advanced Research Questions

Q. How can researchers analyze the solvatochromic behavior of hydrazine derivatives, and what implications does this have for their application in photochemical studies?

- Methodology : Solvatochromic effects are studied using UV-Vis spectroscopy across solvents of varying polarity (e.g., ethanol, DMSO, hexane). For example, symmetrical azines derived from 2,4-dichlorobenzaldehyde exhibit redshifted absorption maxima in polar solvents due to enhanced charge-transfer interactions. This behavior informs applications in dye-sensitized solar cells or fluorescence probes, where solvent polarity modulates electron transfer efficiency .

Q. What computational approaches are utilized to predict the reactivity and stability of this compound in various reaction conditions?

- Methodology :

- Density Functional Theory (DFT) : Calculates molecular orbitals and electrostatic potentials to predict nucleophilic/electrophilic sites. For instance, the hydrazine NH group shows high electron density, making it reactive toward carbonyl compounds .

- Molecular Dynamics (MD) Simulations : Models interactions with solvents or biological targets (e.g., enzymes) to assess stability. Simulations of similar hydrazine hydrochlorides reveal chloride ion dissociation in aqueous environments, impacting bioavailability .

- QSAR (Quantitative Structure-Activity Relationship) : Correlates structural features (e.g., Cl substituent positions) with biological activity, aiding in rational drug design .

Q. How do researchers resolve contradictions in reported synthetic yields or reaction mechanisms for hydrazine hydrochloride derivatives?

- Methodology :

- Controlled Replication : Reproduce reported protocols while varying parameters (e.g., catalyst loading, reflux time). For example, substituting TBAB with phase-transfer catalysts may improve yield discrepancies .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates or side products.

- Isotopic Labeling : Use N-labeled hydrazine to trace reaction pathways and validate proposed mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.